![molecular formula C23H24F5N5O5 B10857370 6-(4-aminobutoxy)-N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B10857370.png)
6-(4-aminobutoxy)-N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NH2-UAMC1110 (TFA) is a derivative of UAMC1110, which is known for its role as a fibroblast activation protein inhibitor. This compound is used in the synthesis of FAPI-QS, a chelating agent that is employed to create highly selective and high-dose radiotracers for the diagnosis and treatment of tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
NH2-UAMC1110 (TFA) is synthesized through a series of chemical reactions involving UAMC1110.
Industrial Production Methods
The industrial production of NH2-UAMC1110 (TFA) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes precise control of temperature, pH, and reaction time to achieve the desired product. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
NH2-UAMC1110 (TFA) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions can occur, where specific atoms or groups within the compound are replaced with other atoms or groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound with different chemical properties .
Scientific Research Applications
NH2-UAMC1110 (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various chemical compounds and materials.
Biology: Employed in biological studies to investigate the role of fibroblast activation protein in cellular processes.
Medicine: Utilized in the development of radiotracers for tumor diagnosis and treatment, particularly in positron emission tomography (PET) imaging.
Industry: Applied in the production of high-purity chemicals and materials for industrial use
Mechanism of Action
NH2-UAMC1110 (TFA) exerts its effects by inhibiting the activity of fibroblast activation protein. This inhibition disrupts the pathways involved in tumor growth and progression, making it a valuable tool in cancer research and treatment. The compound targets specific molecular pathways, leading to the selective destruction of tumor cells while sparing healthy tissues .
Comparison with Similar Compounds
Similar Compounds
UAMC1110: The parent compound of NH2-UAMC1110 (TFA), known for its fibroblast activation protein inhibitory properties.
FAPI-QS: A chelating agent synthesized using NH2-UAMC1110 (TFA), used in the creation of radiotracers for tumor imaging
Uniqueness
NH2-UAMC1110 (TFA) is unique due to its enhanced selectivity and efficacy in targeting fibroblast activation protein. This makes it particularly valuable in the synthesis of radiotracers with high tumor selectivity and dosage, improving the accuracy and effectiveness of tumor diagnosis and treatment .
Properties
Molecular Formula |
C23H24F5N5O5 |
|---|---|
Molecular Weight |
545.5 g/mol |
IUPAC Name |
6-(4-aminobutoxy)-N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C21H23F2N5O3.C2HF3O2/c22-21(23)10-14(11-25)28(13-21)19(29)12-27-20(30)16-5-7-26-18-4-3-15(9-17(16)18)31-8-2-1-6-24;3-2(4,5)1(6)7/h3-5,7,9,14H,1-2,6,8,10,12-13,24H2,(H,27,30);(H,6,7)/t14-;/m0./s1 |
InChI Key |
CCMVWHIZASXFHY-UQKRIMTDSA-N |
Isomeric SMILES |
C1[C@H](N(CC1(F)F)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCCN)C#N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1C(N(CC1(F)F)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCCN)C#N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


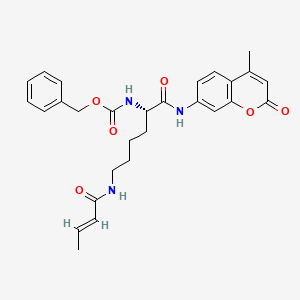
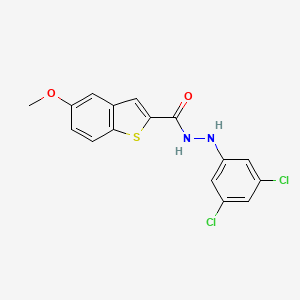

![4-hydroxy-3-[N-[(3-methoxyphenyl)methyl]-C-methylcarbonimidoyl]chromen-2-one](/img/structure/B10857308.png)
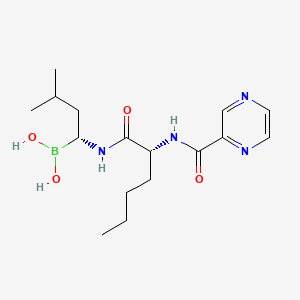
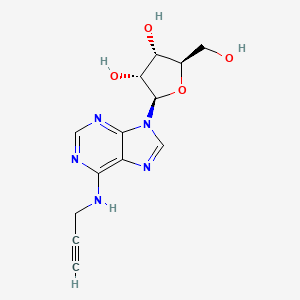
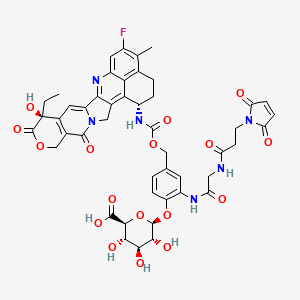
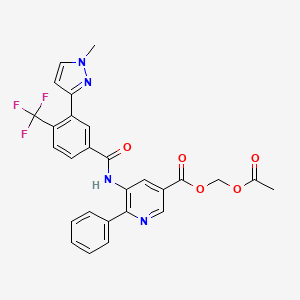
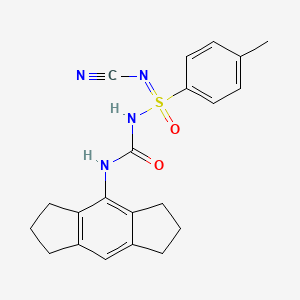
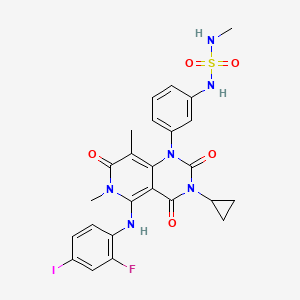

![4-[4-(Methylamino)imidazo[1,2-a]quinoxalin-1-yl]benzene-1,2-diol](/img/structure/B10857355.png)
![(2S)-10-[(3-chloro-2-fluoropyridin-4-yl)amino]-2-cyclopropyl-3,3-difluoro-7-methyl-2,4-dihydro-1H-[1,4]oxazepino[2,3-c]quinolin-6-one](/img/structure/B10857356.png)

